molecular formula C8H16ClF3N2O2S B1422891 N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride CAS No. 1311313-96-8

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Cat. No.: B1422891
CAS No.: 1311313-96-8
M. Wt: 296.74 g/mol
InChI Key: ULFAFTXBDFBHMI-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C8H16ClF3N2O2S and its molecular weight is 296.74 g/mol. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Properties

  • Physicochemical Characterization : The physicochemical properties, including stability, solubility, and dissolution properties, of a novel antiarrhythmic agent structurally related to N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride were studied. This research provided valuable insights for developing intravenous and oral dosage forms suitable for clinical use (Dubost, Kaufman, Jahansouz, & Brenner, 1996).

Molecular and Chemical Studies

  • Conformation and Self-Association : Research on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound structurally similar to this compound, revealed insights into its structure and self-association in solution, which is vital for understanding its chemical behavior (Sterkhova, Moskalik, & Shainyan, 2014).

  • Synthetic Chemistry Applications : The synthesis of various derivatives, including those similar to this compound, demonstrated their utility in creating potent and selective ligands, potentially useful in medicinal chemistry and drug development (Kubo et al., 2021).

Crystallography and Structural Analysis

  • X-Ray Powder Diffraction Studies : Research involving derivatives of methanesulfonamide, structurally related to this compound, utilized X-ray powder diffraction to analyze molecular geometries and intermolecular interactions. This type of analysis is crucial for understanding the crystal structures and potential applications of these compounds (Dey et al., 2015).

Reactions and Mechanisms

  • Reaction Studies : Investigations into the reactivity of N-sulfinyltrifluoromethanesulfonamide and its derivatives, similar to this compound, provide essential insights into chemical reactions and mechanisms that are fundamental to synthetic chemistry (Tolstikova, Bel’skikh, & Shainyan, 2010).

Properties

IUPAC Name

N-piperidin-4-yl-N-(2,2,2-trifluoroethyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O2S.ClH/c1-16(14,15)13(6-8(9,10)11)7-2-4-12-5-3-7;/h7,12H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAFTXBDFBHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(F)(F)F)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride
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N-(piperidin-4-yl)-N-(2,2,2-trifluoroethyl)methanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.